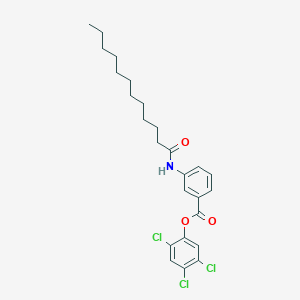
2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate is a chemical compound known for its unique structure and properties It is composed of a trichlorophenyl group attached to a benzoate moiety through a dodecanoylamino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate typically involves the reaction of 2,4,5-trichlorophenol with 3-(dodecanoylamino)benzoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors equipped with temperature and pH control systems. The product is then purified through various techniques such as crystallization, distillation, or chromatography to achieve the required quality for industrial applications.
化学反応の分析
Types of Reactions
2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.
Substitution: The trichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
科学的研究の応用
2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dodecanoylamino linkage may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems. The exact pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of 2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate, known for its use as a fungicide and herbicide.
2,4,5-Trichlorophenoxyacetic acid: Another related compound used as a herbicide.
2,4,5-Trichloroaniline: A compound with similar structural features, used in the synthesis of dyes and pigments.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long dodecanoylamino chain enhances its lipophilicity, making it more effective in certain applications compared to its simpler analogs.
特性
CAS番号 |
79564-99-1 |
|---|---|
分子式 |
C25H30Cl3NO3 |
分子量 |
498.9 g/mol |
IUPAC名 |
(2,4,5-trichlorophenyl) 3-(dodecanoylamino)benzoate |
InChI |
InChI=1S/C25H30Cl3NO3/c1-2-3-4-5-6-7-8-9-10-14-24(30)29-19-13-11-12-18(15-19)25(31)32-23-17-21(27)20(26)16-22(23)28/h11-13,15-17H,2-10,14H2,1H3,(H,29,30) |
InChIキー |
VGBUXLYKDCJEHF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


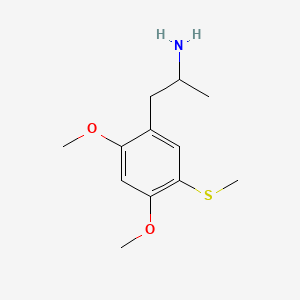
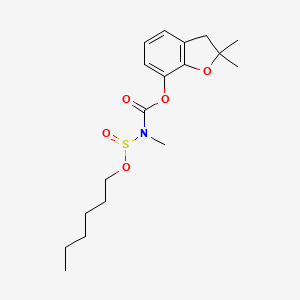
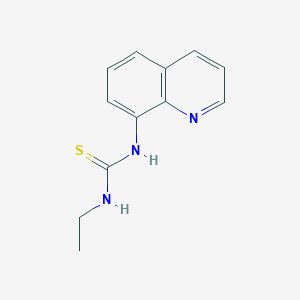
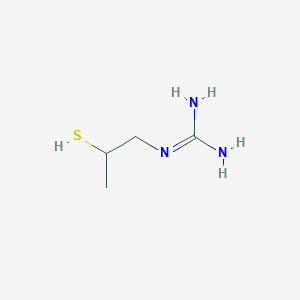
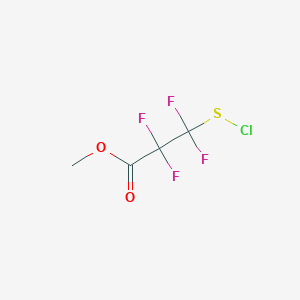
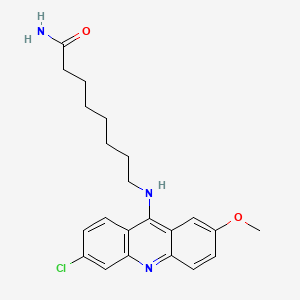

![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)
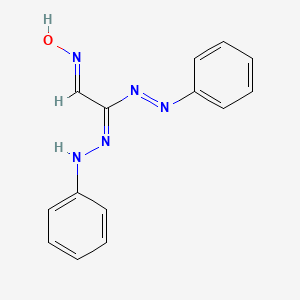
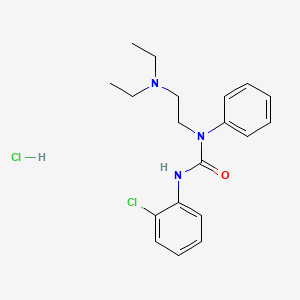
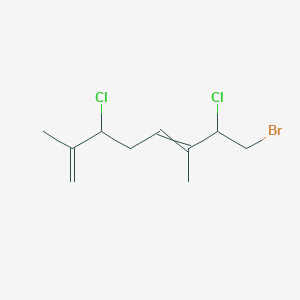
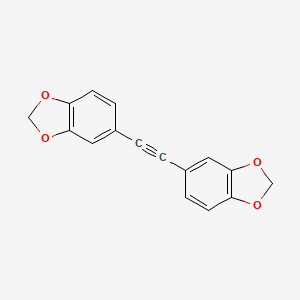
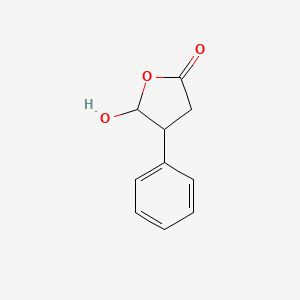
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
